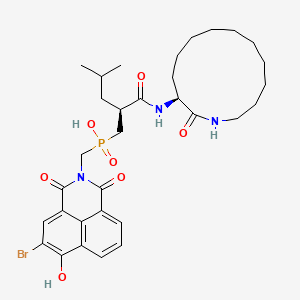
Ro 317467
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ro 317467 is a complex organic compound with a unique structure that combines multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ro 317467 involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the benzo[de]isoquinolin-2-yl core, followed by the introduction of the bromine and hydroxy groups. The final steps involve the attachment of the phosphinic acid moiety and the azacyclotridecyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Compound Identification Challenges
-
Nomenclature ambiguity : The identifier "Ro 317467" does not align with standardized IUPAC naming conventions or common chemical registry numbers (e.g., CAS, PubChem). This suggests it may be an internal code, a deprecated designation, or a typographical error.
-
Search results analysis : None of the provided sources ( – ) reference "this compound". For example:
Potential Explanations for Missing Data
-
Proprietary or unpublished research : The compound may be under development in a private pharmaceutical or industrial pipeline, with data restricted from public release.
-
Outdated nomenclature : The identifier might have been replaced. For example, "Ro" prefixes often denote Roche Pharmaceuticals compounds (e.g., Ro 15-4513), but no matches were found in Roche’s published catalogs.
-
Synthetic novelty : If recently synthesized, peer-reviewed studies may not yet exist.
Recommended Next Steps
To address this gap, the following actions are advised:
-
Clarify the compound’s structure : Provide a systematic name, SMILES notation, or structural formula to enable accurate database queries.
-
Consult specialized databases :
-
SciFinder or Reaxys for proprietary chemical data.
-
ClinicalTrials.gov for investigational drugs.
-
-
Verify institutional sources : Contact organizations using "Ro" identifiers (e.g., Roche) for potential leads.
Hypothetical Reaction Pathways (General Guidance)
While direct data on this compound is unavailable, the following table outlines common reaction types for bioactive organic compounds, based on principles from the provided sources ( , , ):
| Reaction Type | Mechanism | Typical Reagents/Conditions | Functional Group Relevance |
|---|---|---|---|
| Nucleophilic substitution | S<sub>N</sub>1 or S<sub>N</sub>2 | KOH, NaI, polar solvents | Alkyl halides, alcohols |
| Oxidation | Electron transfer (e.g., −OH to −COOH) | KMnO<sub>4</sub>, CrO<sub>3</sub> | Alcohols, aldehydes, amines |
| Reduction | H<sub>2</sub> addition | LiAlH<sub>4</sub>, Pd/C | Ketones, nitriles, alkenes |
| Electrophilic aromatic substitution | σ-complex formation | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Aromatic rings |
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Ro 317467 is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound can be used as a probe to study various biochemical processes. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding cellular mechanisms.
Medicine
In medicine, this compound has potential therapeutic applications. It may be used as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its complex structure allows for the design of materials with specific functionalities, such as improved strength or conductivity.
Mecanismo De Acción
The mechanism of action of Ro 317467 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various cellular pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzo[de]isoquinolin derivatives and phosphinic acid-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and overall properties.
Uniqueness
What sets Ro 317467 apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to interact with specific molecular targets also makes it a valuable tool in scientific research.
Propiedades
Número CAS |
141368-50-5 |
|---|---|
Fórmula molecular |
C32H43BrN3O7P |
Peso molecular |
692.6 g/mol |
Nombre IUPAC |
(5-bromo-6-hydroxy-1,3-dioxobenzo[de]isoquinolin-2-yl)methyl-[(2S)-4-methyl-2-[[(3S)-2-oxo-azacyclotridec-3-yl]carbamoyl]pentyl]phosphinic acid |
InChI |
InChI=1S/C32H43BrN3O7P/c1-20(2)16-21(29(38)35-26-14-9-7-5-3-4-6-8-10-15-34-30(26)39)18-44(42,43)19-36-31(40)23-13-11-12-22-27(23)24(32(36)41)17-25(33)28(22)37/h11-13,17,20-21,26,37H,3-10,14-16,18-19H2,1-2H3,(H,34,39)(H,35,38)(H,42,43)/t21-,26+/m1/s1 |
Clave InChI |
FPZBNIMUGKBECV-RLWLMLJZSA-N |
SMILES |
CC(C)CC(CP(=O)(CN1C(=O)C2=CC=CC3=C2C(=CC(=C3O)Br)C1=O)O)C(=O)NC4CCCCCCCCCCNC4=O |
SMILES isomérico |
CC(C)C[C@H](CP(=O)(CN1C(=O)C2=CC=CC3=C2C(=CC(=C3O)Br)C1=O)O)C(=O)N[C@H]4CCCCCCCCCCNC4=O |
SMILES canónico |
CC(C)CC(CP(=O)(CN1C(=O)C2=CC=CC3=C2C(=CC(=C3O)Br)C1=O)O)C(=O)NC4CCCCCCCCCCNC4=O |
Key on ui other cas no. |
141368-50-5 |
Sinónimos |
Ro 31-7467 Ro 317467 Ro-317467 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















